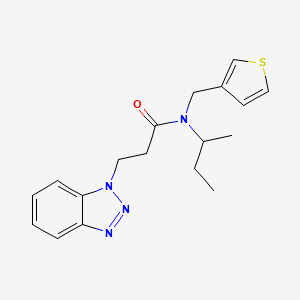![molecular formula C16H26N2O3 B5902725 N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide, commonly known as BMEA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BMEA is a type of acetamide that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
BMEA acts as a positive allosteric modulator of the GABAA receptor, which is a type of ion channel that is involved in inhibitory neurotransmission. By binding to a specific site on the receptor, BMEA enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone of neurons, resulting in reduced neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMEA are complex and depend on the specific context in which it is used. In general, BMEA has been found to have the following effects:
- Enhances the activity of GABA in the brain
- Reduces neuronal excitability and synaptic transmission
- Modulates the activity of certain ion channels in neurons
- Has potential anticonvulsant and analgesic effects
Avantages Et Limitations Des Expériences En Laboratoire
BMEA has several advantages for lab experiments, including its high purity and specificity for the GABAA receptor. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the safety and efficacy of BMEA in lab experiments.
Orientations Futures
There are several potential future directions for BMEA research, including:
- Investigating its potential therapeutic applications in neurological disorders such as epilepsy and chronic pain
- Developing more specific and potent modulators of the GABAA receptor based on the structure of BMEA
- Studying the effects of BMEA on other ion channels and neurotransmitter systems in the brain
- Exploring the potential use of BMEA as a tool for studying the mechanisms underlying drug addiction and withdrawal
Conclusion:
In conclusion, BMEA is a promising chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying the mechanisms underlying neurological disorders. While there are some limitations to its use in lab experiments, careful dosing and experimental design can ensure its safety and efficacy. Further research into BMEA and its potential therapeutic applications is warranted.
Méthodes De Synthèse
BMEA is synthesized using a specific method that involves the reaction of 4-sec-butoxy-3-methoxybenzaldehyde with ethylenediamine, followed by acetylation using acetic anhydride. The resulting product is BMEA, which has a molecular weight of 319.43 g/mol. This synthesis method has been optimized to produce high yields of pure BMEA, making it suitable for scientific research applications.
Applications De Recherche Scientifique
BMEA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in neurons, leading to changes in neuronal excitability and synaptic transmission. This makes BMEA a valuable tool for studying the mechanisms underlying neurological disorders such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
N-[2-[(4-butan-2-yloxy-3-methoxyphenyl)methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-12(2)21-15-7-6-14(10-16(15)20-4)11-17-8-9-18-13(3)19/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIIIMAAXAMKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)CNCCNC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)